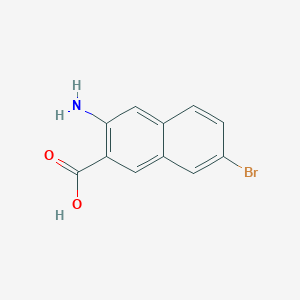

3-Amino-7-bromo-2-naphthoic acid

Descripción

BenchChem offers high-quality 3-Amino-7-bromo-2-naphthoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-7-bromo-2-naphthoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C11H8BrNO2 |

|---|---|

Peso molecular |

266.09 g/mol |

Nombre IUPAC |

3-amino-7-bromonaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C11H8BrNO2/c12-8-2-1-6-5-10(13)9(11(14)15)4-7(6)3-8/h1-5H,13H2,(H,14,15) |

Clave InChI |

SRLLGPNRHHLCIM-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC2=CC(=C(C=C21)N)C(=O)O)Br |

Origen del producto |

United States |

Actividad Biológica

3-Amino-7-bromo-2-naphthoic acid is a derivative of naphthoic acid known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including tuberculosis and cancer. The following sections will detail its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C₁₁H₈BrNO₂

- Molecular Weight : 267.08 g/mol

- CAS Number : 1779-11-9

- Structure :

3-Amino-7-bromo-2-naphthoic acid exhibits its biological effects primarily through the following mechanisms:

-

Antimycobacterial Activity :

- The compound has been shown to inhibit the growth of Mycobacterium tuberculosis (M. tb), with studies reporting minimal inhibitory concentrations (MIC) comparable to first-line anti-TB drugs like ethambutol .

- Its efficacy is attributed to the ability to target mycobacterial membrane proteins, particularly MmpL3, which plays a crucial role in mycolic acid transport across the bacterial membrane .

-

Antitumor Activity :

- Research indicates that naphthoic acid derivatives can induce apoptosis in various cancer cell lines. The compound's structural features facilitate interaction with cellular targets involved in apoptosis pathways .

- In vitro studies have demonstrated cytotoxic effects against tumor cells, with significant reductions in cell viability observed at specific concentrations .

Table 1: Summary of Biological Activities

Case Study: Antimycobacterial Properties

A study focused on the design and synthesis of naphthoic acid derivatives highlighted that 3-amino-7-bromo-2-naphthoic acid showed potent anti-TB activity against both drug-sensitive and multidrug-resistant strains of M. tb. The compound's lipophilicity was positively correlated with its antimicrobial efficacy, suggesting that modifications enhancing lipophilicity could further improve activity .

Case Study: Cytotoxicity in Cancer Cells

In another study, the compound was tested against several cancer cell lines using various assays such as MTT and colony-forming assays. Results indicated that 3-amino-7-bromo-2-naphthoic acid induced significant cytotoxicity, leading to cell cycle arrest and apoptosis in treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.